
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has indicated that derivatives of thiadiazole, a core structure related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, show promise in antimicrobial and antifungal applications. A study by Abd Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, finding that several samples demonstrated weak to moderate antibacterial and antifungal activity, particularly against Gram-negative bacteria and Candida albicans (Abd Alhameed et al., 2019).
Antituberculosis Agents
In the search for new treatments against tuberculosis, Anusha et al. (2015) developed a 'green' synthesis protocol for adamantyl-imidazolo-thiadiazoles. Their study found that one compound in particular showed potent inhibitory activity towards Mycobacterium tuberculosis, comparable to standard drugs like Pyrazinamide and Streptomycin. This research suggests the potential for thiadiazole derivatives in tuberculosis treatment (Anusha et al., 2015).
Anticancer and Antioxidant Activity
Further research into thiadiazole derivatives has explored their potential in anticancer and antioxidant therapy. Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and evaluated their antioxidant and anticancer activities. Notably, some compounds showed significantly higher antioxidant activity than ascorbic acid and exhibited cytotoxicity against human glioblastoma and breast cancer cell lines, suggesting a promising avenue for future therapeutic applications (Tumosienė et al., 2020).
Anticonvulsant Agents
The exploration of thiazolidinone and thiadiazole compounds also extends to potential anticonvulsant agents. A study by Archana et al. synthesized a series of quinazolin-4(3H)-one derivatives and evaluated their anticonvulsant activity. This research identified compounds with promising activity, highlighting the potential of thiadiazole derivatives in the development of new treatments for epilepsy (Archana et al., 2002).
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-4-15-16(24-20-19-15)17(22)18-12-5-7-13(8-6-12)21-10-9-14(11-21)23-2/h5-8,14H,3-4,9-11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJWAWWWBQHOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2550764.png)


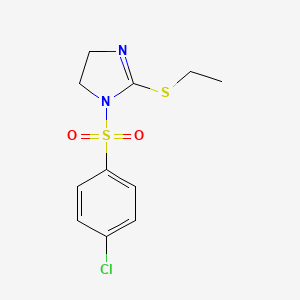
![N-(3-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2550771.png)
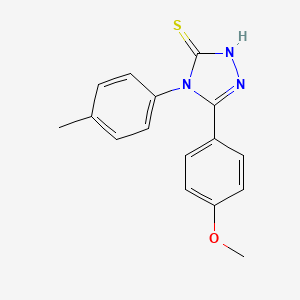
![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2550775.png)
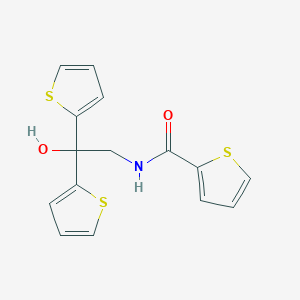
![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550777.png)
![N-(3-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2550778.png)
![3-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-1H-indole](/img/structure/B2550779.png)
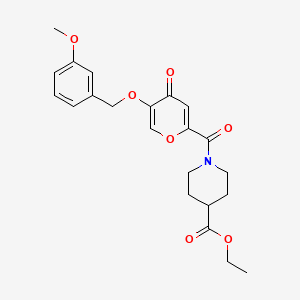
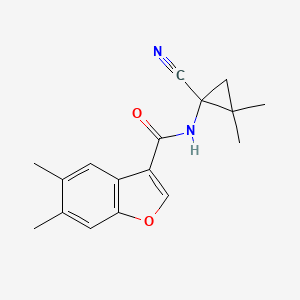
![N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2550783.png)
